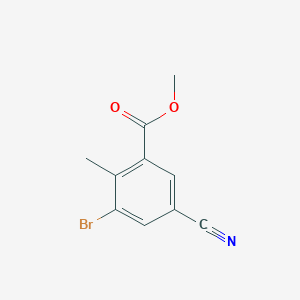

3-hydroxy-N,N,4-trimethylbenzamide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 3-hydroxy-N,N,4-trimethylbenzamide is represented by the Inchi Code: 1S/C10H13NO2/c1-7-4-5-8 (6-9 (7)12)10 (13)11 (2)3/h4-6,12H,1-3H3 . The molecular weight of the compound is 179.22 .Physical And Chemical Properties Analysis

This compound is a white, crystalline solid. The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

1. Environmental Impact and Toxicity Studies

- Benzophenone-3 (BP-3) Studies : Benzophenone-3, sharing a similar phenolic compound structure to 3-hydroxy-N,N,4-trimethylbenzamide, has been extensively studied for its environmental impact and toxicity. BP-3, commonly used as an ultraviolet filter in skincare products and as a food additive, has been detected in biological samples such as urine, amniotic fluid, and placental tissue. Studies suggest that high levels of BP-3 exposure may affect reproductive health, leading to variations in birth weight and gestational age in humans, and affecting egg production and hormone levels in fish. The compound’s potential endocrine-disrupting effects are attributed to its altered estrogen and testosterone balance. However, the literature is not uniform in exposure and outcome measurements, necessitating further standardized studies for a more significant contribution to the field (Ghazipura et al., 2017).

- Parabens in Aquatic Environments : Parabens, which are structurally related to this compound, are used as preservatives and may act as weak endocrine disrupters. Their widespread use and subsequent environmental presence have raised concerns about their potential health effects. Despite their biodegradability, they are ubiquitous in surface water and sediments due to continuous introduction from consumer products and wastewater treatment plant effluents. The presence of chlorinated parabens, more stable and persistent than the parent species, in water bodies is particularly concerning, and further studies are needed to understand their toxicity (Haman et al., 2015).

2. Analytical and Pharmaceutical Applications

- Synthon Modularity in Cocrystals : The study of synthon modularity in cocrystals of benzamide derivatives, closely related to this compound, provides insights into crystal engineering and pharmaceutical design. The research emphasizes the importance of understanding crystal structures and the robustness of acid–amide heterosynthons in designing cocrystals, which can have implications in drug design and development (Tothadi et al., 2013).

- Advanced Oxidation Processes for Drug Degradation : Advanced oxidation processes (AOPs) are investigated for the degradation of pharmaceutical compounds like acetaminophen, closely related to this compound. These processes are crucial for removing recalcitrant compounds from the environment, and understanding the degradation pathways, by-products, and biotoxicity of these processes is essential for environmental safety and pollution control (Qutob et al., 2022).

3. Chemical Interaction and Stability Studies

- Metalloporphyrin-Catalysed C-H Bond Functionalisation : Research on metalloporphyrin-catalyzed saturated C-H bond functionalization highlights its importance in biomimetic studies and organic synthesis. This area, relevant to the chemical interactions of compounds like this compound, focuses on the regio-, diastereo-, or enantioselectivity of these reactions and the involvement of metal-ligand multiple bonded species, providing insights into reaction mechanisms and potential applications in synthesis and medicinal chemistry (Che et al., 2011).

- Hydroxyapatite in Pollution Control : Hydroxyapatite's role in environmental management, due to its great adsorption capacities, ion-exchange capability, and good thermal stability, is relevant to the study of related compounds like this compound. Understanding the structure, properties, and applications of hydroxyapatite in air, water, and soil pollution control can provide valuable insights into its potential use for environmental remediation (Ibrahim et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxy-N,N,4-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-8(6-9(7)12)10(13)11(2)3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDWHPWJUCEZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

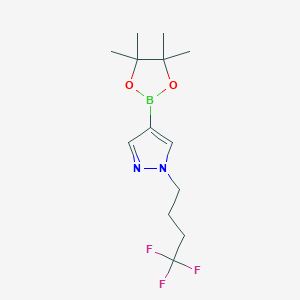

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)